

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-5-nitroindoline

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Compound of Interest

Compound Name: 1-Methyl-5-nitroindoline

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Abstract: This document provides a technical overview of the expected spectroscopic data for **1-Methyl-5-nitroindoline** ($C_9H_{10}N_2O_2$), a compound of interest in medicinal chemistry and drug development.^[1] Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **1-Methyl-5-nitroindoline**. These values are estimations and should be confirmed by experimental data.

Table 1: Predicted 1H NMR Data (400 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0 - 8.2	d	1H	Aromatic H (H4)
~7.8 - 8.0	dd	1H	Aromatic H (H6)
~6.5 - 6.7	d	1H	Aromatic H (H7)
~3.4 - 3.6	t	2H	Methylene H (H3)
~3.0 - 3.2	t	2H	Methylene H (H2)
~2.8 - 3.0	s	3H	N-CH ₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~155 - 160	Quaternary C (C7a)
~140 - 145	Quaternary C-NO ₂ (C5)
~130 - 135	Quaternary C (C3a)
~125 - 130	Aromatic CH (C6)
~115 - 120	Aromatic CH (C4)
~105 - 110	Aromatic CH (H7)
~55 - 60	Methylene C (C2)
~35 - 40	N-CH ₃
~28 - 33	Methylene C (C3)

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Vibration
~3100 - 3000	Aromatic C-H stretch
~2950 - 2850	Aliphatic C-H stretch (CH ₃ and CH ₂)
~1610 - 1590	C=C aromatic ring stretch
~1530 - 1500	Asymmetric NO ₂ stretch
~1350 - 1320	Symmetric NO ₂ stretch
~1300 - 1250	C-N stretch (aromatic amine)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Value	Interpretation
178	Molecular ion (M ⁺)
163	[M - CH ₃] ⁺
132	[M - NO ₂] ⁺
117	[M - NO ₂ - CH ₃] ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the benzene ring. The electron-withdrawing nitro group will deshield the adjacent protons, causing them to appear at a lower field. The two methylene groups in the five-membered ring will likely appear as triplets due to coupling with each other. The N-methyl group is expected to be a singlet in the upfield region.
- ¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms. The carbons attached to the nitrogen and the nitro group will be significantly deshielded. The methyl carbon will be the most shielded and appear at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions for **1-Methyl-5-nitroindoline** include the characteristic stretches for the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the methyl and methylene groups, and the strong, distinct symmetric and asymmetric stretches of the nitro (NO₂) group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-Methyl-5-nitroindoline**, the molecular ion peak (M⁺) is expected at an m/z of 178, corresponding to its molecular weight.^[1] Common fragmentation pathways may include the loss of the methyl group (-15 amu) or the nitro group (-46 amu).^{[2][3][4]}

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for organic compounds like **1-Methyl-5-nitroindoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy^[5]

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Filtering:** Filter the solution into a clean 5 mm NMR tube.
- **Analysis:** Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
- **Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Film):** Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).^[5]
- **Application:** Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).^[5]

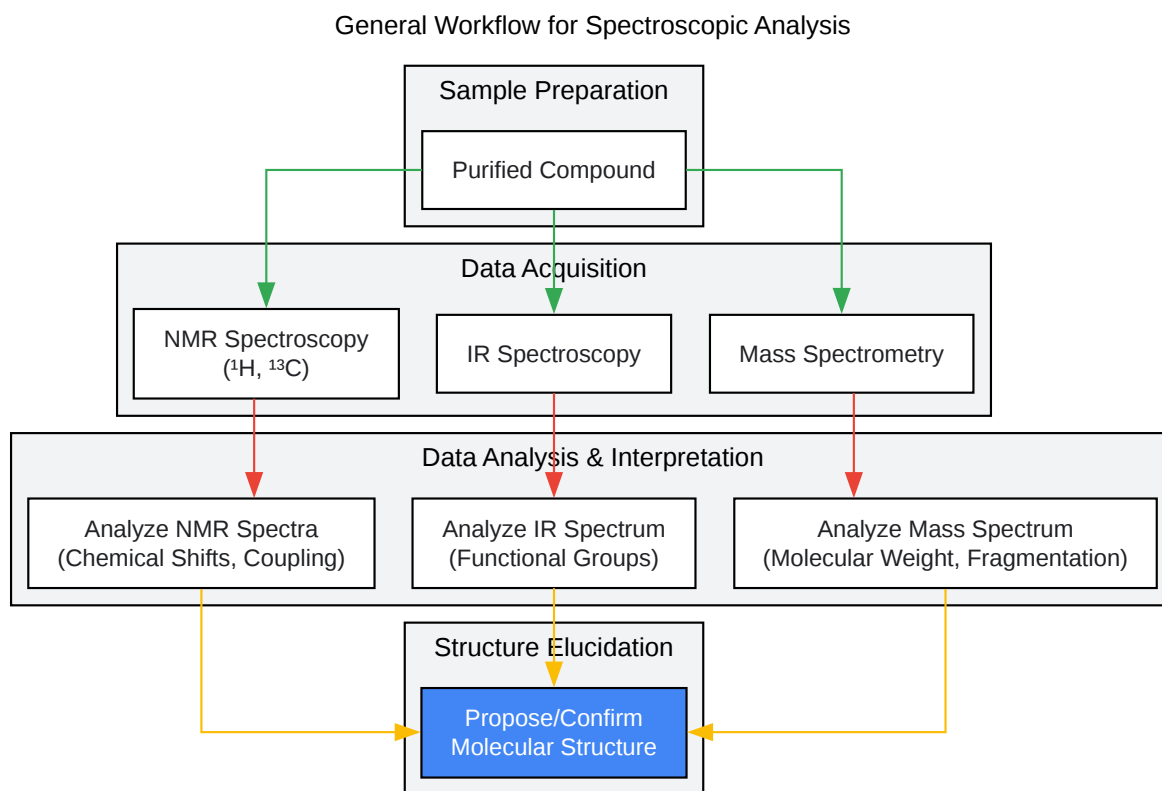
- Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
[\[5\]](#)
- Analysis: Place the salt plate in the spectrometer and acquire the IR spectrum.

Mass Spectrometry (MS)[7]

- Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for small organic molecules.
- Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

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